Cas no 2649072-74-0 (lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate)

lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate Chemical and Physical Properties
Names and Identifiers
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- lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate
- 2649072-74-0
- EN300-1609791
-
- Inchi: 1S/C9H12O4S2.Li/c1-5-7(9-12-3-4-13-9)8(15(10)11)6(2)14-5;/h9H,3-4H2,1-2H3,(H,10,11);/q;+1/p-1
- InChI Key: BPEOOHOKOSKMGN-UHFFFAOYSA-M
- SMILES: S1C(C)=C(C(=C1C)C1OCCO1)S(=O)[O-].[Li+]
Computed Properties
- Exact Mass: 254.02587961g/mol
- Monoisotopic Mass: 254.02587961g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609791-0.1g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 0.1g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1609791-5000mg |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 5000mg |
$2816.0 | 2023-09-23 | ||
Enamine | EN300-1609791-1.0g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 1g |
$971.0 | 2023-06-04 | ||
Enamine | EN300-1609791-10000mg |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 10000mg |
$4176.0 | 2023-09-23 | ||
Enamine | EN300-1609791-0.25g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 0.25g |
$893.0 | 2023-06-04 | ||
Enamine | EN300-1609791-0.5g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 0.5g |
$933.0 | 2023-06-04 | ||
Enamine | EN300-1609791-2.5g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 2.5g |
$1903.0 | 2023-06-04 | ||
Enamine | EN300-1609791-0.05g |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 0.05g |
$816.0 | 2023-06-04 | ||
Enamine | EN300-1609791-500mg |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 500mg |
$933.0 | 2023-09-23 | ||
Enamine | EN300-1609791-100mg |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate |
2649072-74-0 | 100mg |
$855.0 | 2023-09-23 |
lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate
Introduction to Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate (CAS No. 2649072-74-0)
Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2649072-74-0, represents a unique combination of structural features that make it particularly valuable for various synthetic applications. The presence of a lithium cation and a thiophene ring system appended with a dioxolan moiety and a sulfinate group endows this molecule with distinct chemical properties that are being explored for their potential in medicinal chemistry.
The compound's structure is characterized by its lithio component, which is known for its strong nucleophilic nature. This property is particularly advantageous in organic synthesis, where lithium reagents are frequently employed as bases or intermediates in the formation of carbon-carbon bonds. The thiophene ring system is a heterocyclic aromatic compound that is widely recognized for its role in the synthesis of biologically active molecules. Thiophenes and their derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.
One of the most intriguing aspects of Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate is the incorporation of the 1,3-dioxolan-2-yl group. This cyclic ether moiety can influence the electronic properties of the molecule and its interactions with biological targets. The dioxolan group is particularly interesting because it can serve as a scaffold for further functionalization, allowing chemists to tailor the compound's properties for specific applications. In recent years, there has been growing interest in dioxolane-containing compounds due to their potential use in drug delivery systems and as intermediates in the synthesis of complex organic molecules.
The sulfinate group at the 3-position of the thiophene ring adds another layer of complexity to the compound's structure. Sulfinate groups are known for their ability to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions are crucial in synthetic chemistry, as they allow for the introduction or removal of functional groups at specific positions within a molecule. The sulfinate group in Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate may also contribute to its solubility and stability in certain environments, which could be beneficial for pharmaceutical applications.
Recent research has begun to explore the potential applications of Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate in medicinal chemistry. Studies have shown that thiophene derivatives can interact with biological targets such as enzymes and receptors, making them promising candidates for drug development. The unique combination of structural features in this compound suggests that it may have applications in the synthesis of novel therapeutic agents. For instance, its ability to undergo various organic transformations could make it a valuable intermediate in the production of small-molecule drugs.
The lithium cation in Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate also plays a critical role in its reactivity. Lithium compounds are known for their high reactivity and are often used as catalysts or initiators in organic reactions. The presence of a lithium cation can facilitate various synthetic pathways, making this compound useful for constructing complex molecular architectures. In addition, lithium-based reagents have been explored for their potential use in asymmetric synthesis, where they can induce stereoselective reactions to produce enantiomerically pure compounds.
In conclusion, Lithio 4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-sulfinate (CAS No. 2649072-74-0) is a versatile chemical compound with significant potential in pharmaceutical research and development. Its unique structural features, including the lithio component, the 1,3-dioxolan-2-yl group, and the sulfinate moiety, make it a valuable tool for synthetic chemists. Recent studies have highlighted its importance as an intermediate in the synthesis of biologically active molecules and its potential use in drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field of medicinal chemistry.
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